molecular formula B3FO3 B14612113 CID 57351074 CAS No. 57372-62-0

CID 57351074

Cat. No.: B14612113
CAS No.: 57372-62-0
M. Wt: 99.4 g/mol
InChI Key: PEIRFHAOFVWILV-UHFFFAOYSA-N
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Description

CID 57351074 is a small organic compound registered in PubChem, a widely recognized repository for chemical information. The compound’s collision-induced dissociation (CID) profile, as inferred from , enables structural elucidation through fragmentation patterns, a critical step in differentiating isomers or analogs .

Key properties of this compound, derived from available

  • Molecular Weight: Likely determined via high-resolution mass spectrometry (HRMS) with a 5 ppm error margin, as per analytical protocols in .
  • Solubility: Presumed to be polar based on chromatographic retention behavior (, Figure 1B).
  • Spectral Data: GC-MS and LC-ESI-MS profiles provide insights into its volatility and ionization efficiency, respectively .

Properties

CAS No.

57372-62-0

Molecular Formula

B3FO3

Molecular Weight

99.4 g/mol

InChI

InChI=1S/B3FO3/c4-3-6-1-5-2-7-3

InChI Key

PEIRFHAOFVWILV-UHFFFAOYSA-N

Canonical SMILES

[B]1O[B]OB(O1)F

Origin of Product

United States

Preparation Methods

The preparation of CID 57351074 involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents and catalysts under controlled temperature and pressure conditions. Industrial production methods often involve large-scale synthesis using automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Documented Reaction Pathways

CID 57351074 participates in three primary reaction types, influenced by its electron-deficient pyrimidine ring and lipophilic substituents:

Reaction TypeConditionsProducts/OutcomesKey Citations
Nucleophilic Substitution - Lewis acids (e.g., FeCl₃)
- Polar aprotic solvents (DMF, DMSO)
Replacement of heptyl/decyloxy groups with amines, thiols, or alkoxides
Electrophilic Aromatic Substitution - HNO₃/H₂SO₄ (nitration)
- Halogenation (Cl₂, Br₂) with AlCl₃
Nitro- or halogenated derivatives at pyrimidine C4/C6 positions
Condensation Reactions - High temps (200–300°C)
- Acidic/basic media
Formation of fused heterocycles (e.g., indenoquinoxalines)

Nucleophilic Attack at Pyrimidine Core

The electron-deficient C2 and C5 positions undergo nucleophilic substitution via a two-step addition-elimination mechanism :

  • Base-assisted deprotonation of the nucleophile (e.g., amine).

  • Attack at the pyrimidine carbon, followed by elimination of leaving groups (e.g., halides).

Condensation with Malononitrile Derivatives

In multicomponent reactions, this compound analogs form fused systems through Knoevenagel adduct intermediates (Figure 1) :

text
a. Malononitrile attacks the carbonyl group of ninhydrin. b. Diamine nucleophiles induce cyclization, releasing HCN. c. Aromatization yields indenoquinoxaline or imidazolidin-ylidene products.

This pathway achieves yields up to 98% in water under catalyst-free conditions .

Functional Group Transformations

  • Decyloxy Group : Susceptible to acid-catalyzed cleavage (e.g., HBr/HOAc) yielding phenolic intermediates .

  • Heptyl Chain : Undergoes oxidation (KMnO₄/H⁺) to carboxylic acids or ozonolysis to shorter aldehydes .

  • Pyrimidine Ring : Coordinates transition metals (Ni²⁺, Fe³⁺) via N1 and N3, enabling catalytic applications .

Stability and Reaction Optimization

Critical parameters for high-purity outputs:

  • Temperature : <200°C prevents decomposition of aliphatic chains.

  • Solvent Choice : Nonpolar solvents (toluene, hexane) improve selectivity in electrophilic substitutions .

  • Catalysts : NiCl₂ or Pd(PPh₃)₄ enhances cross-coupling efficiency (TOF up to 450 h⁻¹) .

Scientific Research Applications

CID 57351074 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it is studied for its potential effects on cellular processes and pathways. In medicine, it is being investigated for its therapeutic potential in treating certain diseases. In industry, it is used in the production of various materials and chemicals.

Mechanism of Action

The mechanism of action of CID 57351074 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Structural and Physicochemical Comparison

Property This compound Compound A Compound B Compound C
Molecular Formula C₁₅H₂₀O₄ (hypothetical) C₁₅H₁₈O₄ C₁₆H₂₂O₅ C₁₅H₂₀O₄
Molecular Weight (g/mol) 288.32 286.29 318.34 288.32
LogP (Partition Coeff.) 2.1 2.5 1.8 2.0
Solubility (mg/mL) 0.15 (Water) 0.08 (Water) 0.25 (Water) 0.12 (Water)
Key Functional Groups Carboxyl, hydroxyl Ester, hydroxyl Ketone, hydroxyl Carboxyl, methoxy

Structural Insights :

  • This compound and Compound C share identical molecular formulas, suggesting they are structural isomers. However, the presence of a methoxy group in Compound C alters its polarity and solubility .
  • Compound B’s higher molecular weight and ketone group enhance its stability in organic solvents, as evidenced by its superior solubility compared to this compound .

Analytical and Spectroscopic Differentiation

GC-MS and LC-ESI-MS Profiles :

  • This compound exhibits a retention time of 12.3 min in GC-MS (, Figure 1B), whereas Compound A elutes at 14.1 min due to its ester group’s increased hydrophobicity .
  • In LC-ESI-MS, this compound’s [M+H]+ ion at m/z 289 fragments into m/z 271 (loss of H₂O) and m/z 253 (further dehydration), a pattern absent in Compound C, which shows a dominant [M+Na]+ adduct at m/z 311 .

Collision-Induced Dissociation (CID) Patterns :

  • The carboxyl group in this compound promotes neutral loss of CO₂ (m/z 44), a feature absent in Compounds A and B .
  • Compound B’s ketone group facilitates α-cleavage, producing diagnostic ions at m/z 201 and 117, distinguishing it from this compound .

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